4-(tert-Butylaminomethyl)phenylboronic acid 4-(tert-Butylaminomethyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13782661
InChI: InChI=1S/C11H18BNO2/c1-11(2,3)13-8-9-4-6-10(7-5-9)12(14)15/h4-7,13-15H,8H2,1-3H3
SMILES: B(C1=CC=C(C=C1)CNC(C)(C)C)(O)O
Molecular Formula: C11H18BNO2
Molecular Weight: 207.08 g/mol

4-(tert-Butylaminomethyl)phenylboronic acid

CAS No.:

Cat. No.: VC13782661

Molecular Formula: C11H18BNO2

Molecular Weight: 207.08 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butylaminomethyl)phenylboronic acid -

Specification

Molecular Formula C11H18BNO2
Molecular Weight 207.08 g/mol
IUPAC Name [4-[(tert-butylamino)methyl]phenyl]boronic acid
Standard InChI InChI=1S/C11H18BNO2/c1-11(2,3)13-8-9-4-6-10(7-5-9)12(14)15/h4-7,13-15H,8H2,1-3H3
Standard InChI Key OHBRKFYRSSMQHQ-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)CNC(C)(C)C)(O)O
Canonical SMILES B(C1=CC=C(C=C1)CNC(C)(C)C)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring with two functional groups: a boronic acid (-B(OH)₂) at the para position and a tert-butylaminomethyl (-CH₂NH-C(CH₃)₃) group. This configuration creates a balance between steric bulk and electronic effects, influencing its reactivity. The boronic acid group enables covalent interactions with diols and alcohols, while the tert-butylamine moiety enhances solubility in organic solvents .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₈BNO₂
Molecular Weight207.08 g/mol
CAS NumberNot publicly disclosed
Boiling PointNot reported-
SolubilitySoluble in polar aprotic solvents

The absence of detailed thermodynamic data (e.g., melting/boiling points) in literature underscores the need for further characterization.

Synthesis Methods

General Pathways for Boronic Acid Synthesis

While explicit synthetic routes for 4-(tert-Butylaminomethyl)phenylboronic acid remain scarce, analogous arylboronic acids are typically synthesized via:

  • Miyaura Borylation: Reaction of aryl halides with bis(pinacolato)diboron (B₂pin₂) catalyzed by palladium .

  • Grignard Reagent Reactions: Transmetallation of aryl magnesium halides with trialkyl borates.

For this compound, a plausible route involves:

  • Introducing the tert-butylaminomethyl group via Friedel-Crafts alkylation or reductive amination.

  • Subsequent borylation using Miyaura conditions .

Challenges include steric hindrance from the tert-butyl group and boronic acid instability under acidic conditions, necessitating anhydrous, inert atmospheres.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group facilitates carbon-carbon bond formation in Suzuki-Miyaura reactions, a cornerstone of modern synthetic chemistry. For example, Ni(COD)₂/PCy₃-catalyzed coupling with aryl halides yields biaryl structures under mild conditions :

Ar-B(OH)2+Ar’-XNi(0)Ar-Ar’+B(OH)2X\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Ni(0)}} \text{Ar-Ar'} + \text{B(OH)}_2\text{X}

Key Advantages:

  • Compatibility with bulky substrates due to the tert-butyl group’s steric protection .

  • High functional group tolerance, enabling late-stage diversification .

Table 2: Representative Cross-Coupling Yields

Aryl HalideProduct Yield (%)Conditions
Ethyl benzo[h]quinoline-10-carboxylate81Ni(COD)₂, PCy₃, 120°C
4-CF₃O-phenylboronic acid79Similar conditions

Biological and Medicinal Applications

Enzyme Inhibition

Phenylboronic acids exhibit inhibitory activity against serine β-lactamases (SBLs), enzymes conferring antibiotic resistance. While 4-(tert-Butylaminomethyl)phenylboronic acid’s efficacy remains untested, structural analogs inhibit class A (KPC-2, GES-5) and class C (AmpC) SBLs via covalent binding to catalytic serine residues .

Mechanistic Insight:

  • Boronic acid forms a tetrahedral adduct with the active-site serine, mimicking the β-lactam transition state .

  • The tert-butyl group may enhance binding through hydrophobic interactions .

Glucose-Responsive Drug Delivery

Boronic acids reversibly bind diols, enabling glucose-sensitive systems for insulin delivery. Modifications (e.g., electron-withdrawing groups) lower the pKa of the boronic acid, improving responsiveness under physiological conditions . For instance, fluorinated analogs achieve pKa ~7.2, ideal for diabetes management .

Research Findings and Future Directions

Recent Advancements

  • Dendrimer Design: Boronic acid-functionalized dendrimers show promise in protein delivery, leveraging diol-binding for controlled release.

  • Antimicrobial Synergy: Combining phenylboronic acids with β-lactams restores antibiotic efficacy against resistant strains (FICI ≤0.5) .

Challenges and Opportunities

  • Synthetic Optimization: Developing one-pot methodologies to streamline synthesis.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity profiles for therapeutic use.

  • Material Science: Exploring use in sensors or self-healing polymers via dynamic boronate esters.

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